Cas no 1024477-93-7 (3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)

3-[1-(4-Chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a sulfur-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group and a 4-chlorophenylthioethyl moiety. This structure confers potential utility in medicinal chemistry and agrochemical applications due to its ability to act as a versatile scaffold for further functionalization. The presence of both sulfur and nitrogen atoms enhances its binding affinity to biological targets, making it a candidate for enzyme inhibition or receptor modulation. Its stability under ambient conditions and synthetic accessibility further contribute to its appeal as an intermediate in the development of pharmacologically active agents or crop protection chemicals.
3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione structure
1024477-93-7 structure
商品名:3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
CAS番号:1024477-93-7
MF:C16H14ClN3S2
メガワット:347.885459423065
MDL:MFCD00246091
CID:5214929

3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 化学的及び物理的性質

名前と識別子

    • 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
    • MDL: MFCD00246091
    • インチ: 1S/C16H14ClN3S2/c1-11(22-14-9-7-12(17)8-10-14)15-18-19-16(21)20(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)
    • InChIKey: YPBVFANYYZXKBV-UHFFFAOYSA-N
    • ほほえんだ: N1C(=S)N(C2=CC=CC=C2)C(C(SC2=CC=C(Cl)C=C2)C)=N1

3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-11096-10MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
10mg
£63.00 2023-09-08
Key Organics Ltd
MS-11096-50MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
50mg
£102.00 2023-09-08
abcr
AB162390-1g
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione; .
1024477-93-7
1g
€211.30 2024-06-10
Key Organics Ltd
MS-11096-1MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
MS-11096-100MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
100mg
£146.00 2023-09-08
abcr
AB162390-1 g
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione
1024477-93-7
1g
€211.30 2023-05-08
abcr
AB162390-10 g
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione
1024477-93-7
10g
€482.50 2023-05-08
Key Organics Ltd
MS-11096-20MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
20mg
£76.00 2023-02-27
abcr
AB162390-5 g
3-((4-Chlorophenylthio)ethyl)-4-phenyl-1,2,4-triazoline-5-thione
1024477-93-7
5g
€377.50 2023-05-08
Key Organics Ltd
MS-11096-5MG
3-{1-[(4-chlorophenyl)sulfanyl]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
1024477-93-7 >90%
5mg
£46.00 2023-09-08

3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione 関連文献

3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thioneに関する追加情報

Professional Introduction to Compound with CAS No. 1024477-93-7 and Product Name: 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

The compound CAS No. 1024477-93-7 is a highly specialized molecule with the systematic name 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione. This compound belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a sulfanylethyl side chain and a phenyl group at specific positions in its molecular structure imparts unique chemical and biological characteristics, making it a subject of significant interest in contemporary research.

Recent advancements in the field of pharmaceutical chemistry have highlighted the potential of triazole derivatives as scaffolds for developing novel therapeutic agents. The 1H-1,2,4-triazole-5-thione core structure is particularly noteworthy due to its ability to engage in multiple hydrogen bonding interactions, which is a critical factor in drug-receptor binding affinity. The incorporation of a 4-chlorophenyl moiety further enhances the compound's lipophilicity, thereby improving its membrane permeability—a crucial attribute for oral bioavailability.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, studies have demonstrated that triazole-thione derivatives exhibit inhibitory effects on various enzymatic targets, including those implicated in inflammatory pathways and metabolic disorders. The sulfanylethyl group serves as a pharmacophore that can modulate the electronic properties of the molecule, influencing its interactions with biological targets. This feature has been leveraged in the design of molecules with enhanced binding affinity and selectivity.

In light of recent research, compounds like 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione have been investigated for their potential in modulating signaling pathways associated with neurodegenerative diseases. The triazole ring's ability to cross the blood-brain barrier has opened up new avenues for developing treatments targeting central nervous system disorders. Moreover, the thione sulfur atom provides a site for redox-based interactions, which could be exploited to develop prodrugs or drugs that exhibit tunable bioavailability.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. The use of modern spectroscopic techniques like NMR and mass spectrometry has been instrumental in elucidating the structural integrity of the final product.

Evaluation of the compound's pharmacokinetic properties has revealed promising results regarding its solubility and stability under physiological conditions. The balance between hydrophilicity and lipophilicity conferred by its structural features suggests that it may exhibit favorable pharmacokinetic profiles when formulated appropriately. Preclinical studies have begun to explore its potential as an intermediate in the synthesis of more complex drug candidates, particularly those targeting oncological and inflammatory diseases.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential lead compounds derived from this scaffold. By leveraging machine learning algorithms, researchers have been able to accelerate the discovery process by rapidly screening large libraries of analogs for optimal biological activity. This interdisciplinary approach has significantly reduced the time required to transition from laboratory-scale synthesis to clinical development.

Future directions in research are likely to focus on expanding the chemical diversity of this scaffold by introducing variations at different positions within the molecule. The exploration of different substituents on the phenyl rings and sulfanylethyl group could uncover novel derivatives with enhanced therapeutic potential. Additionally, investigating the compound's interaction with cellular components using advanced imaging techniques may provide insights into its mechanism of action at a molecular level.

In conclusion, 3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione (CAS No. 1024477-93-7) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its development underscores the importance of interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists in driving innovation in drug discovery. As research progresses, this compound is poised to contribute valuable insights into therapeutic strategies for a wide range of diseases.

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Amadis Chemical Company Limited
(CAS:1024477-93-7)3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
A1098445
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0